Lipophilicity (XLogP3) Comparison: Balanced LogP Profile vs. Monofunctionalized Pyrrolidine Analogs
The target compound exhibits a computed XLogP3 of 3.1, which falls within the optimal range (1–4) for CNS drug candidates and oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the simpler building block 1-(3-chlorobenzoyl)pyrrolidine (lacking the phenylsulfonyl group) has an estimated XLogP3 of approximately 2.5, while 3-(phenylsulfonyl)pyrrolidine (lacking the 3-chlorobenzoyl group) has an estimated XLogP3 of approximately 0.8–1.2 [2]. The ~0.6 to ~2.3 log unit difference in lipophilicity between the target and its monosubstituted analogs translates to a predicted 4- to 200-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and pharmacokinetic behavior in downstream biological assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-(3-Chlorobenzoyl)pyrrolidine: XLogP3 ~2.5 (estimated from CLogP); 3-(Phenylsulfonyl)pyrrolidine: XLogP3 ~0.8–1.2 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ 0.6 to 2.3 log units vs. monosubstituted analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
The distinct lipophilicity profile of the target compound enables its use in CNS-targeted fragment libraries where simpler pyrrolidine building blocks would fall outside the desired logP window.
- [1] PubChem Compound Summary for CID 90584818. Computed descriptors: XLogP3, TPSA. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary for CID 2736918, 1-(3-Chlorobenzoyl)pyrrolidine. National Center for Biotechnology Information. View Source
